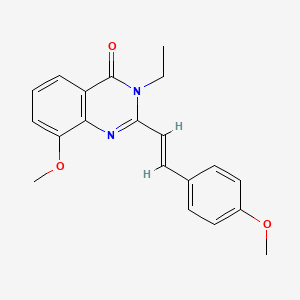
Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated is a polymer compound known for its unique structure and properties. It consists of aromatic rings of phenyl and styrenated phenol groups, combined with polyethylene glycol segments. This compound is recognized for its excellent emulsifying and dispersing properties, making it valuable in various industrial applications .
Vorbereitungsmethoden
The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated typically involves a two-step chemical process:
Reaction of Phenol with Ethylene Oxide: Phenol reacts with ethylene oxide to form phenol-based polyethylene glycol ethers.
Styrenation: The phenol-based polyethylene glycol ethers are then reacted with styrene to produce the final styrenated product.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound’s emulsifying properties make it useful in biological assays and experiments.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable emulsions.
Wirkmechanismus
The mechanism of action of Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated involves its ability to interact with various molecular targets through its hydrophilic and hydrophobic segments. The polyethylene glycol segments provide hydrophilicity, while the styrenated phenol groups offer hydrophobic interactions. This dual nature allows the compound to stabilize emulsions and disperse particles effectively .
Vergleich Mit ähnlichen Verbindungen
Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-, styrenated can be compared with other similar compounds such as:
Ethoxylated Nonylphenol: Similar in structure but lacks the styrenated phenol groups, resulting in different emulsifying properties.
Polyethylene Glycol Monooleate: Contains polyethylene glycol segments but has oleate groups instead of styrenated phenol groups, affecting its hydrophobic interactions.
Ethoxylated Styrenated Phenol: Similar but may vary in the degree of ethoxylation and styrenation, leading to differences in solubility and emulsifying efficiency.
These comparisons highlight the unique combination of properties in this compound, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
104376-75-2 |
|---|---|
Molekularformel |
C22H18O.(C2H4O)n |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



